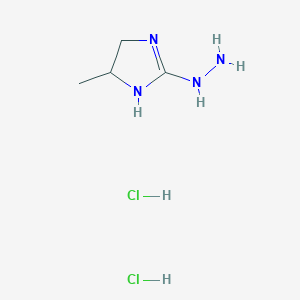
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride involves the reaction of hydrazino derivatives with various reagents. For example, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones have been synthesized and used as key intermediates for creating novel imidazo[2,1-c][1,2,4]triazine derivatives via reactions with pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives (El-aal, Fattah, Osman, & Seliem, 2016).
Molecular Structure Analysis
Molecular structure analysis of derivatives related to this compound has been conducted using NMR spectroscopy. These studies help in understanding the structural variations, including ring-chain tautomerism and cis-trans isomerism, which are critical for predicting the reactivity and interactions of these compounds (Sinkkonen et al., 2002).
Applications De Recherche Scientifique
DNA Cleavage Activity
2-Hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride has been synthesized and investigated for its potential as a metal-free DNA cleaving agent. Studies demonstrated that its derivative with a hydroxy group showed remarkably increased DNA cleavage efficiency compared to the non-hydroxy compound. This enhancement is attributed to the proximity of the nucleophilic hydroxy group to the electrophilic activation site for the phosphodiester bond (Shao et al., 2009).
Antimicrobial Activity
Research into Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, which is closely related to 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed antimicrobial properties. These compounds showed activity against various gram-positive and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).
Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones
Another study focused on the synthesis of benzylidenehydrazinyl imidazoles, triazoles, and azetidinones using 2-hydrazinyl imidazoles. These compounds were evaluated for molecular properties such as hydrophobicity, flexibility, and bioactivity scores. Some derivatives demonstrated significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, suggesting potential applications in antimicrobial therapy (Rekha et al., 2019).
Cytotoxicity and Antioxidant Potential
A study on 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives, which share a structural similarity with 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed significant cytotoxic activity against carcinoma cell lines. These compounds also showed remarkable antioxidant activity, suggesting their potential use in developing anticancer therapies (Grozav et al., 2017).
Mannich Base Derivatives and Antimicrobial Activity
1-[(4-Substituted phenyl)(hydrazinyl)methyl]-1H-imidazole compounds, synthesized via the Mannich reaction, demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, leveraging the structural features of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole (Kumar et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as imidazoles , which are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Propriétés
IUPAC Name |
(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.2ClH/c1-3-2-6-4(7-3)8-5;;/h3H,2,5H2,1H3,(H2,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNDAXPUIYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

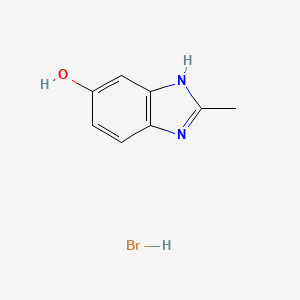
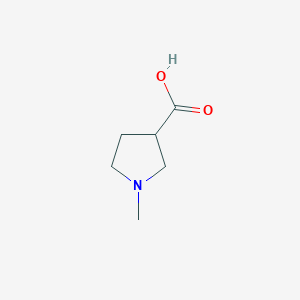
![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
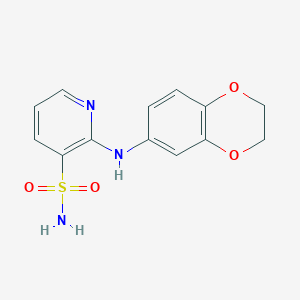
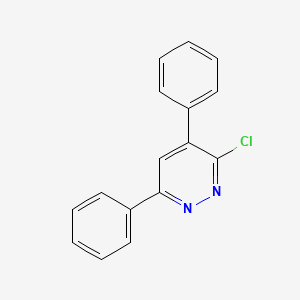
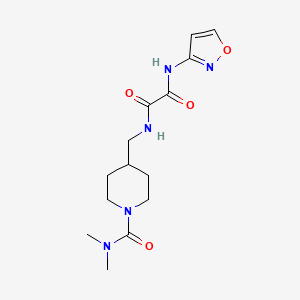
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

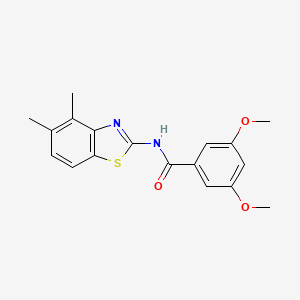
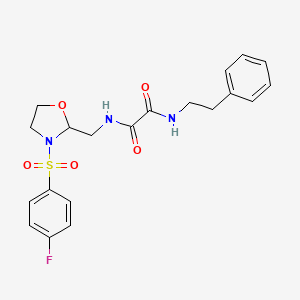
![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
